REACTION_CXSMILES
|
COC1C=CC(C[O:8][N:9]([CH2:20][CH2:21][CH2:22][P:23](=[O:30])([O:27]CC)[O:24]CC)[S:10]([C:13]2[CH:19]=[CH:18][C:16]([CH3:17])=[CH:15][CH:14]=2)(=[O:12])=[O:11])=CC=1.Cl.C(O)(=[O:36])C>>[C:16]1([CH3:17])[CH:15]=[CH:14][C:13]([S:10]([OH:11])(=[O:12])=[O:36])=[CH:19][CH:18]=1.[OH:8][NH:9][CH2:20][CH2:21][CH2:22][P:23](=[O:24])([OH:30])[OH:27]
|
Name
|
diethyl 3-[N-(p-methoxybenzyloxy)-N-tosylamino]propylphosphonate
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CON(S(=O)(=O)C2=CC=C(C)C=C2)CCCP(OCC)(OCC)=O)C=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CONCENTRATION
|
Details
|
The resultant mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brownish oily residue
|
Type
|
WASH
|
Details
|
The residue was washed with ethyl ether (100 ml)
|
Type
|
ADDITION
|
Details
|
water (100 ml) was added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
Insoluble materials were filtered off from the mixture, whereafter the filtrate
|
Type
|
WASH
|
Details
|
was washed with ethyl ether
|
Type
|
ADDITION
|
Details
|
treated with an activated charcoal
|
Type
|
CONCENTRATION
|
Details
|
The aqueous solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a faint yellowish oily residue
|
Type
|
WAIT
|
Details
|
to stand overnight in desiccator under reduced pressure
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give crystals
|
Type
|
WASH
|
Details
|
The crystals were washed with ethyl ether
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
ONCCCP(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |